2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves a Mannich reaction . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Mannich reaction . This reaction is commonly used in the synthesis of biologically active compounds .Scientific Research Applications
Chemical Synthesis and Biological Potentials
A study by Mehta et al. (2019) details the synthesis of related piperazine-1-yl acetamide derivatives and explores their antimicrobial and anticancer activities. These derivatives were synthesized, and their structures confirmed by various spectral and physicochemical characteristics. Their antimicrobial activity was assessed using the tube dilution technique, showing significant antimicrobial activity for some compounds. Additionally, their anticancer activity was evaluated through the MTT assay, with certain compounds demonstrating promising anticancer activities. This suggests the potential utility of similar acetamide derivatives in designing new antimicrobial and anticancer agents (Mehta et al., 2019).
Antiproliferative and Enzyme Inhibition Properties
Another relevant study involves the synthesis and evaluation of thiazole-piperazines for their anticholinesterase activity, highlighting the potential of piperazine derivatives in addressing diseases related to enzyme dysfunction. The compounds showed significant inhibitory activity against the acetylcholinesterase enzyme, suggesting their potential as therapeutic agents for diseases like Alzheimer's (Yurttaş et al., 2013).
Synthesis and Pharmacological Evaluation
Verma et al. (2017) synthesized a series of piperazin-1-yl acetamide derivatives, evaluating their anxiolytic and skeletal muscle relaxant activities. The compounds were confirmed via spectral and physicochemical analyses, with molecular docking studies suggesting their potential action on GABAA receptors. This indicates the versatility of such compounds in developing central nervous system (CNS) agents (Verma et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on further exploring the biological activity of this compound. For instance, its anticancer activity was assessed at distinct concentrations using MTT assay . Additionally, selective compounds with antifungal activity could be potential agents in industrial mycology and microbiology especially if they prove to have low cytotoxicity in humans and animals .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-5-6-16(21)12-18(14)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(20)11-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCDKNHZKBZCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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